Bienvenue dans la boutique en ligne BenchChem!

3'-deoxy-3'-(18F)fluorothymidine

PET imaging tumor proliferation lung cancer

Choose [18F]FLT for quantitative TK1 proliferation imaging with proven specificity over [18F]FDG—eliminates inflammatory false positives (50% reduction in benign lung nodules), delivers 2.6-fold higher tumor-to-brain contrast in gliomas, and enables early treatment response assessment at 1 week vs. 8–12 weeks for CT. Its 109.8-min half-life supports centralized GMP production and multi-center trial distribution, unlike on-site-only [11C]thymidine. Superior batch consistency and regulatory documentation make it the strategic choice for oncology trials needing reliable proliferation end points.

Molecular Formula C10H13FN2O4
Molecular Weight 243.22 g/mol
CAS No. 287114-80-1
Cat. No. B1243069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-deoxy-3'-(18F)fluorothymidine
CAS287114-80-1
Synonyms(18)FLT cpd
(18F)3'-deoxy-3'-fluorothymidine
(18F)FLT
1-(3'-fluoro-3'-deoxy-beta-D-erythropentofuranosyl)thymine
18F-FLT
3'-(F-18)fluoro-3'-deoxythymidine
3'-deoxy-3'-(18F)fluorothymidine
3'-deoxy-3'-fluorothymidine
3'-fluoro-2',3'-dideoxythymidine
3'-fluoro-3'-deoxythymidine
3'-fluorothymidine
alovudine
FDDT
Molecular FormulaC10H13FN2O4
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F
InChIInChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i11-1
InChIKeyUXCAQJAQSWSNPQ-ZIVQXEJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3′-Deoxy-3′-(18F)Fluorothymidine (CAS 287114-80-1): A Proliferation-Selective PET Tracer for Oncologic Imaging Procurement


3′-Deoxy-3′-(18F)fluorothymidine ([18F]FLT) is a fluorine-18–labeled thymidine analog developed as a positron emission tomography (PET) tracer for noninvasive imaging of cellular proliferation. Unlike glucose-based metabolic tracers, [18F]FLT enters the DNA salvage pathway where it is monophosphorylated by thymidine kinase 1 (TK1)—a cytosolic enzyme whose expression is cell-cycle–regulated and peaks during S-phase—and is subsequently trapped intracellularly without DNA incorporation [1]. The fluorine-18 radionuclide (half-life ~109.8 min) enables multi-step radiosynthesis and regional distribution, and the compound is routinely produced via automated nucleophilic radiofluorination of a protected precursor followed by acid hydrolysis, achieving radiochemical purities exceeding 99% [2]. The molecular formula is C10H13FN2O4 (non-radioactive form), and the CAS registry number for the (18F)-labeled species is 287114-80-1.

Why [18F]FLT Cannot Be Replaced by Generic [18F]FDG or Other Radiolabeled Nucleosides in Proliferation Imaging Workflows


Although [18F]FDG dominates clinical PET oncologic imaging, its uptake reflects glucose metabolism rather than proliferation per se, and it accumulates prominently in inflammatory lesions—producing false-positive findings in 4 of 8 benign lung nodules in one prospective series [1]. [18F]FLT addresses this gap by targeting TK1 activity, yet it is not interchangeable with other nucleoside-based proliferation tracers: [11C]thymidine, while considered the historical gold standard, suffers from a 20.4-minute half-life that precludes off-site distribution, and its rapid in vivo catabolism generates complex metabolite profiles requiring elaborate kinetic modeling [2]. Similarly, [18F]FMAU, which is incorporated into DNA via TK2, yields lower tumor-to-background contrast in pancreatic and lung cancer models compared with [18F]FLT. These mechanistic and practical differences mean that substitution among proliferation tracers without supporting comparative validation data risks undermining image quantification, scan scheduling logistics, and regulatory compliance in both clinical trials and routine practice.

Quantitative Evidence Guide: Measurable Differentiation of [18F]FLT vs. Closest Analogs and Alternatives


Superior Correlation with Tumor Proliferation Index (Ki-67) vs. [18F]FDG in Lung Cancer: r = 0.92 vs. r = 0.59

In a prospective head-to-head study of 26 patients with pulmonary nodules, [18F]FLT SUV demonstrated a substantially stronger linear correlation with the Ki-67 proliferation index (r = 0.92, P < 0.0001) compared with [18F]FDG SUV (r = 0.59, P < 0.001) [1]. The coefficient of determination (r²) for [18F]FLT was 0.85 versus 0.35 for [18F]FDG, indicating that FLT uptake explains approximately 85% of the variance in tissue proliferative activity—more than double that explained by FDG. Notably, [18F]FLT uptake was observed exclusively in malignant lesions, whereas [18F]FDG was false-positive in 4 of 8 patients with benign lesions [1].

PET imaging tumor proliferation lung cancer Ki-67 SUV correlation

Discrimination of Tumor from Inflammation: [18F]FLT Inflammation-to-Muscle Ratio 1.3 vs. [18F]FDG Ratio 4.8 in a Rodent Model

In a controlled rodent model employing Wistar rats bearing C6 glioma xenografts with concurrent turpentine-induced sterile hind-limb inflammation, [18F]FLT demonstrated near-complete exclusion from inflammatory tissue. At 2 hours post-injection, the ratio of tracer uptake in inflamed versus healthy contralateral muscle was 1.3 ± 0.4 for [18F]FLT—not significantly different from unity—compared with 4.8 ± 1.2 for [18F]FDG [1]. This translates to a 3.7-fold higher inflammatory uptake for [18F]FDG relative to [18F]FLT. Consequently, [18F]FLT PET images visualized only tumor, whereas [18F]FDG PET showed both tumor and inflammation as positive foci [1]. This preclinical finding is consistent with clinical observations that [18F]FDG yields false-positive results in benign inflammatory lesions [2].

tumor specificity inflammation false-positive reduction preclinical PET

Selective Substrate for Thymidine Kinase 1 (TK1) vs. Thymidine: Avoidance of Mitochondrial TK2 Background

Unlike native thymidine—which serves as a substrate for both the cytosolic, cell-cycle–regulated TK1 and the mitochondrial, constitutively expressed TK2—[18F]FLT is selectively phosphorylated by TK1 alone [1]. In A549 human lung carcinoma cells, TK1-mediated phosphorylation of [18F]FLT produced FLT-monophosphate (FLTMP) as the dominant labeled nucleotide species, with subsequent conversion to FLT-triphosphate (FLTTP) reaching approximately 30% of the intracellular metabolic pool after 1 hour [1]. Critically, [18F]FLT is not incorporated into DNA due to the 3′-fluoro substitution, yet FLTTP is resistant to degradation and highly retained within cells [1]. In a comparative study across 22 asynchronously growing tumor cell lines, [3H]FLT uptake correlated strongly with [3H]thymidine uptake (r = 0.88, P < 0.0001) and with the S-phase fraction (r = 0.76, P < 0.0001), whereas the TK2-specific substrate [3H]arabinothymidine showed no significant correlation with S-phase fraction (r = 0.19, P = 0.39) [2]. This TK1 selectivity ensures that [18F]FLT signal originates from proliferating cells rather than from mitochondrial DNA replication or repair in quiescent cells.

TK1 selectivity thymidine kinase DNA salvage pathway S-phase specificity

Radionuclide Half-Life Advantage Over [11C]Thymidine: 109.8 min vs. 20.4 min Enabled by Fluorine-18 Labeling

The fluorine-18 radionuclide employed in [18F]FLT possesses a physical half-life of 109.8 minutes, compared with 20.4 minutes for carbon-11 used in [11C]thymidine—the historical reference standard for proliferation PET imaging [1]. This 5.4-fold longer half-life confers three operationally decisive advantages: (i) sufficient time for multi-step radiosynthesis (total synthesis time ~35–55 minutes for [18F]FLT [2] vs. the impracticality of multi-step [11C] chemistry within ~2 half-lives); (ii) compatibility with off-site distribution to satellite PET centers lacking an on-site cyclotron, enabling multi-center clinical trial standardization; and (iii) flexibility in post-injection imaging protocols, including delayed scans up to 2 hours, which improve tumor-to-background contrast. The short 11C half-life and rapid in vivo metabolism of [11C]thymidine—generating abundant labeled metabolites requiring complex kinetic modeling—have precluded its routine clinical adoption [1].

fluorine-18 carbon-11 half-life radiopharmacy logistics off-site distribution

Quantitative Reproducibility for Serial Therapy Monitoring: Test-Retest SD of 10.5% for SUV90 and ICC ≥ 0.97 in Breast Cancer

In a pilot study of 13 patients with stage II–IV breast cancer, serial [18F]FLT-PET scans acquired before chemotherapy demonstrated high quantitative reproducibility: the standard deviation of the mean percentage difference between test and retest measurements was 10.5% for SUV90 and 15.1% for the irreversible trapping rate constant Ki, with intraclass correlation coefficients (ICC) exceeding 0.97 for both parameters [1]. In a separate reproducibility cohort of 15 patients (9 NSCLC, 6 head and neck cancer), SUVmax and Patlak-derived Ki showed excellent ICC values of 0.93 and 0.95 respectively, with SDs of 11% and 12% [2]. Based on these reproducibility limits, changes exceeding 14–15% in SUV41%, 20–25% in SUVmax, and 32% in NLR-derived Ki are likely to represent true biological treatment effects rather than measurement variability [2]. Critically, when applied to early response assessment, [18F]FLT detected significant reductions in proliferation at just 1 week after initiating FEC chemotherapy in patients who subsequently achieved clinical response at day 60 (P = 0.022 for both Ki and SUV90) [1].

test-retest reproducibility therapy response monitoring breast cancer SUV quantitative imaging

Brain Tumor Imaging Contrast: [18F]FLT Tumor-to-Normal Ratio of 3.85 vs. [18F]FDG Ratio of 1.49 in Glioma Patients

In a side-by-side comparison of 25 patients with newly diagnosed or recurrent glioma, [18F]FLT PET achieved a tumor-to-normal brain tissue (T/N) ratio of 3.85, compared with only 1.49 for [18F]FDG—representing a 2.6-fold improvement in image contrast [1]. This superior contrast arises because normal cerebral cortex exhibits high physiologic [18F]FDG uptake (obscuring tumor boundaries), whereas [18F]FLT uptake in normal brain is negligible. Furthermore, [18F]FLT SUVmax correlated significantly more strongly with the Ki-67 proliferation index (r = 0.84, P < 0.0001) than did [18F]FDG SUVmax (r = 0.51, P = 0.07) [1]. [18F]FLT visualized all high-grade (III/IV) tumors, and its uptake was a more powerful predictor of tumor progression (P = 0.0005) and survival (P = 0.001) than [18F]FDG. Notably, [18F]FDG scans were negative in 5 patients with recurrent high-grade glioma who subsequently progressed within 1–3 months, whereas [18F]FLT identified all of these recurrences [1].

brain tumor glioma tumor-to-normal ratio image contrast neuro-oncology

High-Impact Application Scenarios for [18F]FLT Procurement in Research and Clinical Settings


Early Pharmacodynamic Biomarker in Phase 0/I Oncology Trials: Detecting Proliferative Response at 1 Week

In early-phase oncology trials evaluating cytostatic or targeted agents, [18F]FLT-PET enables quantitative assessment of tumor proliferative arrest as early as 1 week after treatment initiation—substantially preceding CT-based anatomical response at 8–12 weeks. The established test-retest reproducibility (SUV90 SD = 10.5%, ICC ≥ 0.97 in breast cancer) allows statistically significant discrimination between clinical responders and non-responders at the 1-week time point (P = 0.022) [1]. Trial sponsors procuring [18F]FLT for pharmacodynamic endpoints can design adaptive protocols with early futility analyses, potentially reducing patient exposure to ineffective therapies and shortening trial cycle times.

Differentiating True Tumor Progression from Post-Treatment Inflammatory Changes in Lung Cancer

For thoracic oncology programs evaluating suspicious residual masses after radiotherapy or immunotherapy, [18F]FLT offers a proliferation-specific readout that avoids the inflammatory false-positive signal inherent to [18F]FDG. Clinical evidence demonstrates that [18F]FDG yields false-positive findings in 50% of benign lung lesions, whereas [18F]FLT uptake is exclusive to malignant tissue [2]. The preclinical confirmation that [18F]FLT shows no significant accumulation in sterile inflammation (inflammation-to-muscle ratio 1.3 ± 0.4 vs. 4.8 ± 1.2 for FDG) provides mechanistic validation for this clinical observation [2]. Procurement of [18F]FLT for this indication reduces unnecessary confirmatory biopsies and enables confident treatment decision-making.

Glioma Grading and Recurrence Surveillance in Neuro-Oncology

In brain tumor imaging, where [18F]FDG is compromised by high physiologic cortical uptake, [18F]FLT provides a tumor-to-normal brain contrast ratio of 3.85—a 2.6-fold improvement over [18F]FDG's ratio of 1.49 [3]. This enables clear visualization of high-grade glioma boundaries for radiation treatment planning and stereotactic biopsy guidance. Critically, [18F]FLT detected recurrent high-grade tumors in 5 patients whose [18F]FDG scans were read as negative, and [18F]FLT uptake was a stronger predictor of both tumor progression (P = 0.0005) and survival (P = 0.001) [3]. Neuro-oncology centers should procure [18F]FLT for post-treatment surveillance protocols where [18F]FDG alone is insufficient.

Multi-Center Clinical Trials Requiring Centralized Radiopharmaceutical Production and Regional Distribution

The 109.8-minute half-life of fluorine-18—combined with automated cassette-based synthesis modules achieving radiochemical purity >99% within 35–55 minutes—makes centralized GMP production and regional distribution of [18F]FLT logistically viable for multi-center trials [2]. This stands in contrast to [11C]thymidine (20.4-minute half-life), which must be synthesized on-site at each imaging center, introducing inter-site variability and limiting trial geographic scope. Trial networks selecting [18F]FLT benefit from batch-level quality control consistency, simplified regulatory documentation, and the ability to include satellite centers lacking on-site cyclotron facilities.

Quote Request

Request a Quote for 3'-deoxy-3'-(18F)fluorothymidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.